molecular formula C19H17F3N2O3 B2867193 2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1261005-96-2

2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2867193
CAS No.: 1261005-96-2
M. Wt: 378.351
InChI Key: PIMGNAUQYQQLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide (molecular formula: C₁₉H₁₇F₃N₂O₃; molecular weight: 378.35 g/mol) is a synthetic amide derivative characterized by a cyano group at the 2-position, a 2,5-dimethoxyphenyl substituent at the 3-position, and a 3-(trifluoromethyl)phenyl group attached via the propanamide backbone .

Properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-26-16-6-7-17(27-2)12(9-16)8-13(11-23)18(25)24-15-5-3-4-14(10-15)19(20,21)22/h3-7,9-10,13H,8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMGNAUQYQQLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, is a synthetic compound with potential applications in medicinal chemistry and biological research. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H17F3N2O3
  • Molecular Weight : 376.34 g/mol
  • CAS Number : 897780-40-4

The compound features a cyano group, a dimethoxyphenyl moiety, and a trifluoromethyl group, contributing to its unique chemical reactivity and potential biological activities.

The biological activity of this compound can be attributed to its structural components:

  • Cyano Group : Acts as an electrophile, facilitating interactions with various biological targets.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

These groups allow the compound to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds within the same chemical class. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
    • IC50 Values : Some derivatives exhibited IC50 values ranging from 3.25 mg/mL to 42.30 µM against Hep-2 and A549 cell lines respectively .

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression:

  • Topoisomerase II Inhibition : Related compounds have demonstrated significant inhibition of topoisomerase II, a critical enzyme in DNA replication and repair, suggesting potential for use in cancer therapy .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study reported that compounds with similar structures inhibited cancer cell growth through apoptosis induction and cell cycle arrest .
    • The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.
  • Structure-Activity Relationship (SAR) :
    • Research indicates that variations in substituents on the phenyl rings significantly affect biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances potency against certain cancer types .

Comparative Analysis

Compound NameIC50 (µM)TargetNotes
Compound A3.25Hep-2Significant cytotoxicity observed
Compound B17.82P815Moderate activity reported
2-Cyano...TBDTBDPotential for further research

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide and related compounds:

Compound Name Key Substituents/Features Molecular Weight Functional Groups Potential Applications/Notes References
This compound 3-(Trifluoromethyl)phenyl, 2-cyano, 2,5-dimethoxyphenyl 378.35 Cyano, amide, methoxy, trifluoromethyl Likely targets electron-deficient binding sites; high lipophilicity for membrane penetration .
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide 4-Ethoxyphenyl (vs. 3-(trifluoromethyl)phenyl) ~370 (estimated) Cyano, amide, methoxy, ethoxy Ethoxy group increases electron-donating capacity; may alter solubility and metabolic stability .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole core, acetamide backbone (vs. propanamide) Not provided Benzothiazole, acetamide, methoxy Benzothiazole derivatives often exhibit antimicrobial or antitumor activity .
N-(4-(N-(2,5-dimethoxyphenyl)sulfamoyl)phenyl)-3-(p-tolyloxy)propanamide (A4.14) Sulfamoyl group, p-tolyloxy substituent Not provided Sulfamoyl, amide, methoxy, tolyloxy Sulfamoyl group enhances hydrogen-bonding capacity; potential protease or kinase inhibition .
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide Complex heterocyclic core (thiadiazocin, thiazole), 4-fluorophenyl Not provided Thiadiazocin, thiazole, fluorophenyl Multi-heterocyclic structure suggests CNS or anticancer applications; synthesis uses lead powder .

Key Structural and Functional Insights:

Trifluoromethyl vs. Ethoxy Groups : The trifluoromethyl group in the target compound enhances metabolic stability and electron-deficient character compared to the ethoxy group in its analog, which may improve binding to hydrophobic pockets .

Sulfamoyl vs.

Heterocyclic Complexity : Compounds with fused heterocycles (e.g., thiadiazocin-thiazole) likely exhibit broader pharmacological profiles but face synthetic challenges, as seen in the lead-mediated reduction step .

Research Implications

While direct comparative pharmacological data are absent in the provided evidence, structural analysis suggests that:

  • The trifluoromethyl and dimethoxyphenyl combination in the target compound balances lipophilicity and electronic effects for optimized bioavailability.
  • Analogs with ethoxy or sulfamoyl groups may serve as leads for modifying solubility or target engagement.
  • Further studies should explore synthesis scalability (e.g., avoiding hazardous reagents like lead powder ) and biological screening against cancer or inflammatory targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.